2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
Overview
Description
2-Methoxy-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H8BF3O3 . It has a molecular weight of 219.96 g/mol . The IUPAC name for this compound is [2-methoxy-5-(trifluoromethyl)phenyl]boronic acid .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a methoxy group and a trifluoromethyl group . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids, including 2-Methoxy-5-(trifluoromethyl)phenylboronic acid, are known to participate in various chemical reactions. For instance, they are used as reactants in the Suzuki reaction for the synthesis of aryl- and hetarylfurocoumarins .Physical and Chemical Properties Analysis
2-Methoxy-5-(trifluoromethyl)phenylboronic acid has several physical and chemical properties. It has a molecular weight of 219.96 g/mol and a molecular formula of C8H8BF3O3 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The introduction of the -OCF3 group influences the acidity of the compound .Scientific Research Applications
Catalyst in Chemical Reactions
- Dehydrative Condensation Catalysis : 2,4-Bis(trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines, an efficient process for α-dipeptide synthesis. The ortho-substituent of boronic acid is crucial in preventing amines' coordination to the boron atom of the active species, thereby accelerating amidation (Wang, Lu, & Ishihara, 2018).
Fluorescence Quenching in Biological Studies
- Studying Fluorescence Quenching : The fluorescence quenching of certain boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, is analyzed using steady-state fluorescence measurements. These studies are significant in understanding the static quenching mechanism in diffusions-limited reactions (Geethanjali, Nagaraja, & Melavanki, 2015).
Medical Applications in Wound Healing
- Hydrogel Dressings for Diabetic Foot Wound Healing : Phenylboronic acid-based hydrogel dressings have been developed for chronic wounds of type II diabetic foot. These dressings are responsive to pH/glucose levels and facilitate wound healing by reducing inflammation and enhancing angiogenesis (Liang et al., 2022).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .
Mode of Action
The 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid donates its organoboron group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond, linking the boronic acid to the target molecule .
Biochemical Pathways
The this compound primarily affects the biochemical pathway of carbon-carbon bond formation, specifically in the context of Suzuki-Miyaura cross-coupling reactions . The downstream effects of this pathway can vary widely, as the creation of new carbon-carbon bonds can lead to the synthesis of a vast array of organic compounds .
Pharmacokinetics
As a boronic acid, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in an inert atmosphere at room temperature to maintain its stability . Furthermore, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions can be influenced by factors such as the presence of a suitable catalyst and the pH of the reaction environment .
Future Directions
The future directions of research involving 2-Methoxy-5-(trifluoromethyl)phenylboronic acid could involve further exploration of its physicochemical, structural, antimicrobial, and spectroscopic properties . Additionally, its potential applications in various chemical reactions and its mechanism of action could be areas of future study .
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-7-3-2-5(16-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDNMFGRXYPDJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623852 | |
Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290832-43-8 | |
Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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